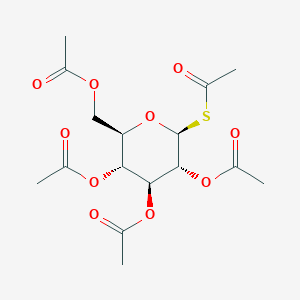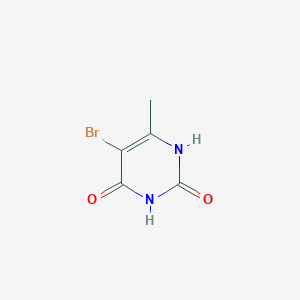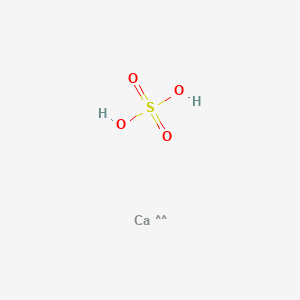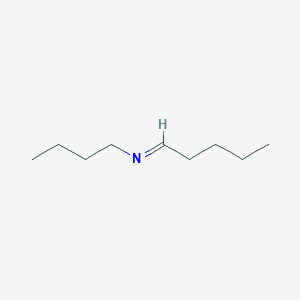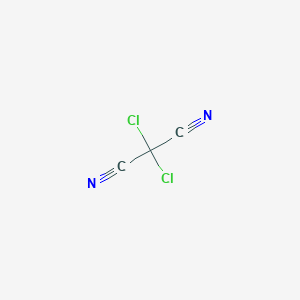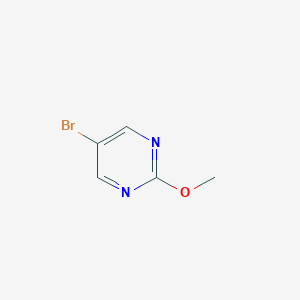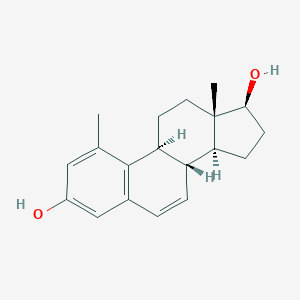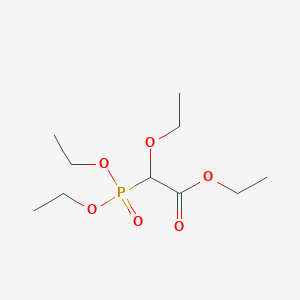
Ethyl 2-diethoxyphosphoryl-2-ethoxyacetate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 2-diethoxyphosphoryl-2-ethoxyacetate involves multiple steps, including reactions that introduce or modify ethoxy and diethoxyphosphoryl groups. Notably, reactions such as the Arbuzov reaction play a crucial role in the formation of diethoxyphosphoryl compounds, starting from chloroacetate and triethyl phosphate, leading to the target compound with significant yield (Nhu, 2013). The synthesis process may involve intermediates like ethyl α-bromomethyl-β-(diethoxyphosphoryl)acrylic acid ester, which further reacts to yield various esters (Kraiem, Abdullah, & Amri, 2003).
Molecular Structure Analysis
The molecular structure of Ethyl 2-diethoxyphosphoryl-2-ethoxyacetate is characterized by the presence of ethoxy and diethoxyphosphoryl groups attached to an acetate backbone. This structure is key to its reactivity and function in synthesis reactions. The detailed structural analysis helps in understanding the electronic and steric influences of these groups on the molecule's reactivity.
Chemical Reactions and Properties
Ethyl 2-diethoxyphosphoryl-2-ethoxyacetate undergoes various chemical reactions, including the Friedel–Crafts alkylation, which involves its reaction with indoles and other electron-rich aromatic compounds to yield a broad series of heteroaryl- and aryl-substituted propionates (Tarasenko & Beletskaya, 2016). Its reactivity is further explored in the formation of α-methylene lactones, showcasing its utility in synthesizing complex organic structures (Minami et al., 1990).
Physical Properties Analysis
The physical properties of Ethyl 2-diethoxyphosphoryl-2-ethoxyacetate, such as boiling point, melting point, and solubility, are essential for its handling and application in chemical reactions. These properties dictate the conditions under which the compound can be stored, manipulated, and reacted with other chemicals.
Chemical Properties Analysis
The chemical properties of Ethyl 2-diethoxyphosphoryl-2-ethoxyacetate, including its reactivity with various nucleophiles, electrophiles, and its stability under different conditions, are fundamental to its application in organic synthesis. The compound's ability to participate in regioselective and stereoselective reactions makes it a valuable tool in the synthesis of complex organic molecules (Koszuk, Albrecht, & Janecki, 2007).
Scientific Research Applications
Asymmetric Allylic Alkylation : Huang et al. (2014) developed a highly efficient Pd-catalyzed asymmetric allylic alkylation reaction using ethyl-2-fluoro-2-(diethoxyphosphoryl)acetate, which is a related compound. This reaction produced α-fluorophosphonates with two chiral centers, demonstrating high regio-, diastereo-, and enantio-selectivity, and underlining its utility in organic synthesis (Huang et al., 2014).
Synthesis of Ethyl(S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate : Xiao and Bing (2006) prepared Ethyl(S)-2-ethoxy-3-(4-hydroxyphenyl)propionate using a racemic synthetic route that included ethyl 2-chloride-2-ethoxyacetate and ethyl 2,2-diethoxyacetate (Xiao & Bing, 2006).
Synthesis of α-Methylene Lactones : Minami et al. (1990) synthesized various α-diethoxyphosphoryl-γ, δ-unsaturated acids using alkylation of ethyl (diethoxyphosphoryl)acetate with allylic bromides. This led to the efficient production of α-methylene-γ-lactones (Minami et al., 1990).
Friedel–Crafts Alkylation of Indoles : Tarasenko and Beletskaya (2016) conducted Friedel–Crafts alkylation of indoles using ethyl 2-(diethoxyphosphoryl)acrylate, demonstrating its effectiveness in producing heteroaryl- and aryl-substituted 2-(diethoxyphosphoryl)propionates (Tarasenko & Beletskaya, 2016).
Synthesis of 2-Diethoxyphosphoryl-4-Nitroalkanoates : Blaszczyk et al. (2004) used Michael addition of nitroalkanes to ethyl (2-diethoxyphosphoryl)acrylate, leading to 2-diethoxyphosphoryl-4-nitroalkanoates. This process was important for generating compounds used in Horner-Wadsworth-Emmons olefinations of aldehydes (Blaszczyk et al., 2004).
properties
IUPAC Name |
ethyl 2-diethoxyphosphoryl-2-ethoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21O6P/c1-5-13-9(11)10(14-6-2)17(12,15-7-3)16-8-4/h10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIWONMJPOTZNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)OCC)P(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20310971 | |
| Record name | ethyl 2-diethoxyphosphoryl-2-ethoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20310971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-diethoxyphosphoryl-2-ethoxyacetate | |
CAS RN |
13676-06-7 | |
| Record name | NSC234751 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234751 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-diethoxyphosphoryl-2-ethoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20310971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




